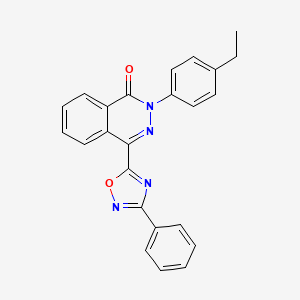

2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Description

2-(4-Ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a 4-ethylphenyl group at position 2 and a 3-phenyl-1,2,4-oxadiazole moiety at position 2. The phthalazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity due to its electron-deficient nature and hydrogen-bonding capabilities . The ethyl group on the phenyl substituent may improve lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name |

2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2/c1-2-16-12-14-18(15-13-16)28-24(29)20-11-7-6-10-19(20)21(26-28)23-25-22(27-30-23)17-8-4-3-5-9-17/h3-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSCEPOYUHRZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.

Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via cyclization of acyl hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

Substitution Reactions: The ethylphenyl and phenyl groups are introduced through substitution reactions, often involving halogenated precursors and palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.

Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Halogenated precursors and palladium catalysts are often employed in cross-coupling reactions.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines, reduced oxadiazole derivatives.

Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of phthalazinone are being investigated for their therapeutic potential. This compound, in particular, may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phthalazinone core can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood in comparison to analogs with modifications to the phthalazinone substituents or oxadiazole rings. Below is a detailed analysis:

Structural Analogues with Modified Oxadiazole Substituents

Analogues with Modified Phthalazinone Substituents

Pyridazinone-Based Analogues

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., bromine ) on the oxadiazole ring exhibit stronger binding to ATP-binding pockets in kinases, while electron-donating groups (e.g., methoxy ) improve solubility but shorten half-life.

- Substituent Position : Ortho-substituted derivatives (e.g., o-tolyl ) show reduced potency compared to para-substituted analogs (e.g., 4-ethylphenyl), likely due to steric clashes.

- Core Heterocycle: Pyridazinone analogs demonstrate comparable activity to phthalazinones but with distinct pharmacokinetic profiles, emphasizing the role of the core structure in drug design.

Biological Activity

The compound 2-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one , also known by its CAS number 900135-76-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O2 |

| Molecular Weight | 335.39964 g/mol |

| CAS Number | 900135-76-4 |

The structure of the compound features a phthalazinone core substituted with an ethylphenyl group and an oxadiazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of phthalazinones exhibit anticancer properties . For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that related compounds displayed significant inhibition of cell proliferation in human colon cancer cell lines (HCT116) with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro tests revealed that certain derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that the oxadiazole moiety may inhibit specific enzymes involved in cancer cell proliferation.

- Interaction with DNA : The phthalazinone structure may intercalate into DNA, disrupting replication and transcription processes critical for cancer cell survival.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell cycle regulation, further contributing to its anticancer effects.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of phthalazinone derivatives demonstrated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against the MCF7 breast cancer cell line. The most potent derivative exhibited an IC50 value of 5 µM, indicating strong anticancer potential .

Study 2: Antimicrobial Testing

In another investigation, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed zones of inhibition ranging from 15 mm to 25 mm at various concentrations, confirming its effectiveness as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.